Cas no 96-88-8 (Mepivacaine)

Mepivacaine structure
Mepivacaine structure
Product name:Mepivacaine
CAS No:96-88-8
MF:C15H22N2O
Molecular Weight:246.347983837128
MDL:MFCD00243006
CID:805619
PubChem ID:4062

Mepivacaine 化学的及び物理的性質

名前と識別子

    • N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-
    • Mepivacaine
    • Carbocaine
    • DL-Mepivacaine
    • Scandicain
    • Scandicaine
    • Mepivacaina
    • Mepivacainum
    • Mepicaine
    • Polocaine
    • Mepivicaine
    • Mepivacainum [INN-Latin]
    • Mepivacaina [INN-Spanish]
    • (+-)-1-Methyl-2',6'-pipecoloxylidide
    • Mepivacaine [INN:BAN]
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide
    • 1-METHYL-2',6'-PIPECOLOXYLIDIDE
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
    • N-Methyl-2-pipecolic acid, 2,6-xylidide
    • 2',6'-Pipec
    • 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)
    • (±)-Mepivacaine
    • 1-Methyl-2′,6′-pipecoloxylidide
    • DL
    • APF 135
    • Carbocain
    • Carbocaine-V
    • MepiSV
    • MeSH ID: D008619
    • Scandinibsa
    • Tevacaine
    • BSPBio_003297
    • Scandicane
    • DTXCID803259
    • NCGC00018284-06
    • AB00053769_13
    • KBio1_001914
    • MEPIVACAINE [VANDF]
    • EN300-7359348
    • KBio2_004528
    • 2',6'-Pipecoloxylidide, 1-methyl-
    • Spectrum3_001629
    • Mepivacaine, 1mg/ml in Methanol
    • Carboplyin Dental
    • BRD-A03216249-003-12-8
    • Mepivacaina (INN-Spanish)
    • SBI-0052814.P002
    • Spectrum2_001656
    • AKOS015889304
    • KBio3_002517
    • Mepivacainum (INN-Latin)
    • s5392
    • DivK1c_006970
    • EINECS 202-543-0
    • BDBM50417964
    • (.+/-.)-Mepivacaine
    • N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide
    • HY-B0517
    • SCHEMBL25314
    • (+/-)-Mepivacaine
    • Epitope ID:122686
    • Carboplyin Dental (TN)
    • BRD-A03216249-003-23-5
    • KBioGR_001092
    • CHEBI:6759
    • DB-343491
    • Q416760
    • MEPIVACAINE [WHO-DD]
    • GTPL7224
    • N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
    • SpecPlus_000874
    • N-Methyl-2-pipecolic acid, 2,6-dimethylanilide
    • KBioSS_001960
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #
    • Q-100290
    • N01BB03
    • DB00961
    • DTXSID9023259
    • NCGC00018284-05
    • Mepivacaine (INN)
    • (.+/-.)-1-Methyl-2',6'-pipecoloxylidide
    • C07528
    • BRD-A03216249-003-02-9
    • NCGC00018284-03
    • AB00053769_12
    • (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE
    • Spectrum_001480
    • HMS3886E04
    • MLS006011662
    • AC-9857
    • 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-
    • D08181
    • FS-3679
    • CCG-266926
    • KBio2_007096
    • NS00000534
    • Mepihexal
    • N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • CS-0009492
    • KBio2_001960
    • Spectrum5_001354
    • 5-22-01-00223 (Beilstein Handbook Reference)
    • UNII-B6E06QE59J
    • CHEMBL1087
    • MEPIVACAINE [MI]
    • NCGC00089774-02
    • BRD-A03216249-003-24-3
    • NCGC00018284-02
    • SMR004703413
    • APF-135
    • S-Ropivacaine Mesylate
    • Spectrum4_000596
    • SPBio_001811
    • MEPIVACAINE [INN]
    • Z1741980843
    • B6E06QE59J
    • 22801-44-1
    • 96-88-8
    • MFCD00243006
    • BRN 0211230
    • MDL: MFCD00243006
    • インチ: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
    • InChIKey: INWLQCZOYSRPNW-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C

計算された属性

  • 精确分子量: 246.173213330g/mol
  • 同位素质量: 246.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299
  • XLogP3: 1.9

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 0.9978 (rough estimate)
  • ゆうかいてん: 150-151°
  • Boiling Point: 389.35°C (rough estimate)
  • Refractive Index: 1.6280 (estimate)
  • LogP: 2.2

Mepivacaine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M225078-100mg
Mepivacaine
96-88-8
100mg
$ 59.00 2023-09-07
ChemScence
CS-0009492-500mg
Mepivacaine
96-88-8 ≥98.0%
500mg
$80.0 2022-04-26
Enamine
EN300-7359348-0.5g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
0.5g
$23.0 2023-07-07
TRC
M225078-500mg
Mepivacaine
96-88-8
500mg
$ 75.00 2023-04-15
S e l l e c k ZHONG GUO
S5392-25mg
Mepivacaine
96-88-8 98%
25mg
¥794.84 2023-09-15
Enamine
EN300-7359348-25.0g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
25.0g
$124.0 2023-07-07
Enamine
EN300-7359348-0.05g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
0.05g
$20.0 2023-07-07
Enamine
EN300-7359348-5.0g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
5.0g
$35.0 2023-07-07
abcr
AB443302-1 g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; .
96-88-8 95%
1g
€51.80 2022-03-02
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80159-5mg
Mepivacaine
96-88-8 98.0%
5mg
¥100 2021-05-07

Mepivacaine 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation
Li, Sai; Meng, Wenqi; Fu, Xiaobin; Liu, Li; Zhang, Jingzheng; et al, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  70 °C
Reference
Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy
Suveges, Nicolas S.; de Souza, Rodrigo O. M. A.; Gutmann, Bernhard ; Kappe, C. Oliver, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517

Synthetic Circuit 3

Reaction Conditions
Reference
Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles
Abdullaev, M. G., Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Optical isomers of mepivacaine and bupivacaine
Tullar, Benjamin F., Journal of Medicinal Chemistry, 1971, 14(9), 891-2

Synthetic Circuit 5

Reaction Conditions
Reference
Flow Chemistry Supporting Access to Drugs in Developing Countries
Sagandira, Cloudius R.; Watts, Paul, Topics in Medicinal Chemistry, 2021, 38, 391-419

Synthetic Circuit 6

Reaction Conditions
Reference
Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts
Abdullaev, M. G.; Klyuev, M. V.; Abdullaeva, Z. Sh.; Kurbanov, B. K.; Idrisova, A. N., Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen ;  42 h, rt
1.2 Solvents: Methanol ;  12 h, 60 °C
Reference
Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates
Yoshimitsu, Takehiko; Matsuda, Kenichi; Nagaoka, Hiroto; Tsukamoto, Koji; Tanaka, Tetsuaki, Organic Letters, 2007, 9(24), 5115-5118

Mepivacaine Raw materials

Mepivacaine Preparation Products

Mepivacaine 関連文献

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD